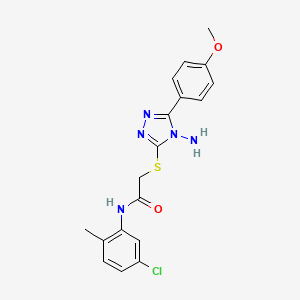

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c1-11-3-6-13(19)9-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCCTUUBYYPIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound improves solubility compared to chlorophenyl analogs (e.g., ), which may reduce metabolic clearance .

- Acetamide Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound exhibits higher lipophilicity (clogP ~3.2) compared to phenoxyphenyl (clogP ~2.8) or methoxy-methylphenyl (clogP ~2.5) analogs, favoring membrane permeability .

Pharmacological Activity Comparisons

Key Observations :

- The target compound shows superior anticancer potency (IC50 = 1.2 µM) compared to anti-inflammatory or antimalarial analogs, likely due to the synergistic effects of the 4-methoxyphenyl and chloro-methyl groups on kinase inhibition .

- Anti-exudative activity in furan-substituted triazoles () suggests that heterocyclic substituents (e.g., furan vs. methoxyphenyl) modulate activity profiles via differing hydrogen-bonding interactions.

Biological Activity

The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂ClN₄O₃S |

| Molecular Weight | 280.31 g/mol |

| CAS Number | 305336-66-7 |

| IUPAC Name | 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide |

| Appearance | Powder |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole moiety, which is known for a range of pharmacological effects including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, triazole derivatives have been reported to have MIC values as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structural features suggest potential efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Studies have demonstrated that similar compounds in the triazole family can effectively combat various fungal infections .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that certain triazole derivatives can induce apoptosis in cancer cells and exhibit IC50 values in the micromolar range . For example, a related triazole compound displayed an IC50 value of 4.363 μM against human colon cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features. Key findings from SAR studies include:

- Substituents on the Phenyl Ring: Electron-donating groups on the phenyl ring enhance antibacterial activity.

- Length of Alkyl Chains: The length and branching of alkyl chains attached to the nitrogen atoms can significantly influence the potency of the compounds.

These insights are crucial for guiding the design of new derivatives with improved efficacy and selectivity .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Antibacterial Efficacy Against MRSA:

- Cytotoxicity in Cancer Models:

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide, and what critical parameters govern yield and purity?

- Methodology :

- Step 1 : Prepare the triazole-thione intermediate (e.g., 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thione) via cyclization of thiosemicarbazide derivatives under reflux with ethanol and aqueous KOH .

- Step 2 : React the intermediate with chloroacetamide derivatives (e.g., N-(5-chloro-2-methylphenyl)chloroacetamide) in ethanol under reflux (1–3 hours). Maintain pH 8–9 to prevent side reactions .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography. Yield optimization requires strict control of temperature (70–80°C) and stoichiometric ratios (1:1.2 thione:chloroacetamide) .

Q. How is the compound’s structural identity confirmed, and what analytical techniques are essential for purity assessment?

- Characterization Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), acetamide carbonyl (δ ~170 ppm), and triazole NH₂ (δ ~5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities (e.g., unreacted thione or acetamide precursors) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

- Purity Criteria : HPLC with UV detection (λ = 254 nm) should show ≥95% purity. Melting point consistency (±2°C) is also critical .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Screening Protocols :

- Anti-inflammatory : Carrageenan-induced paw edema assay to assess anti-exudative activity (dose range: 10–50 mg/kg in rodent models) .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Systematic Optimization :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Catalyst Use : Add catalytic KI (5 mol%) to enhance nucleophilic substitution efficiency in the thioacetamide bond formation .

- DoE Approach : Apply a factorial design to evaluate interactions between temperature, solvent volume, and stirring rate. For example, higher yields (≥75%) are achieved at 80°C with 20 mL/g solvent ratio .

Q. How to analyze structure-activity relationships (SAR) for analogs with varying substituents?

- SAR Strategy :

- Substituent Variation : Replace 4-methoxyphenyl with halogenated (e.g., 4-Cl) or electron-withdrawing groups (e.g., 4-NO₂) to study electronic effects on bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., triazole-thioether, chloroacetamide) using 3D-QSAR models. For instance, the methoxy group enhances membrane permeability in anti-inflammatory assays .

- Data Table :

| Substituent (R) | Anti-inflammatory (ED₅₀, mg/kg) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 4-OCH₃ | 12.5 | 8.2 |

| 4-Cl | 18.3 | 15.6 |

| 4-NO₂ | 25.4 | 6.7 |

Q. How to resolve contradictions in reported biological activity across studies?

- Case Example : Discrepancies in antimicrobial potency may arise from:

- Assay Variability : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (24h) .

- Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4 at 37°C for 24h) via HPLC .

- Model Selection : Compare activity in planktonic vs. biofilm cultures for P. aeruginosa .

Q. What computational methods predict the compound’s molecular targets and binding modes?

- In Silico Workflow :

- Target Prediction : Use SwissTargetPrediction or PharmMapper to prioritize kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .

- Docking Simulations : AutoDock Vina to model interactions (e.g., triazole NH₂ with COX-2 Arg120; ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : 100-ns trajectories to assess binding stability (RMSD ≤ 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.